molecular formula C10H12F2N2O2S B8175696 4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline

4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline

Cat. No.: B8175696
M. Wt: 262.28 g/mol
InChI Key: GUQNDPHRUGPWKY-UHFFFAOYSA-N
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Description

4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline is a sulfonamide derivative featuring a pyrrolidine ring substituted with two fluorine atoms at the 3,3-positions. The sulfonyl group bridges the pyrrolidine moiety to a para-substituted aniline ring. This structural motif is significant in medicinal chemistry due to the sulfonamide group’s ability to act as a hydrogen bond acceptor/donor, enhancing interactions with biological targets like enzymes or receptors. The difluorinated pyrrolidine introduces steric and electronic effects that may influence solubility, metabolic stability, and binding affinity compared to non-fluorinated analogs .

Properties

IUPAC Name

4-(3,3-difluoropyrrolidin-1-yl)sulfonylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N2O2S/c11-10(12)5-6-14(7-10)17(15,16)9-3-1-8(13)2-4-9/h1-4H,5-7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQNDPHRUGPWKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)S(=O)(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of Aniline Derivatives

The foundational step in synthesizing 4-((3,3-difluoropyrrolidin-1-yl)sulfonyl)aniline involves the sulfonation of aniline to generate the sulfonyl chloride intermediate. A widely employed method, as described in the synthesis of sulfamoylbenzamide derivatives , utilizes chlorosulfonic acid for direct sulfonation. For example, 2-fluorobenzoic acid was treated with chlorosulfonic acid to yield a sulfonyl chloride intermediate in 77% yield . This approach can be adapted for 4-nitroaniline or 4-aminobenzenesulfonic acid, where sulfonation at the para-position is critical.

Key Reaction Conditions:

  • Reagent: Chlorosulfonic acid (excess)

  • Solvent: Dichloromethane or neat conditions

  • Temperature: 0–5°C (controlled exotherm)

  • Workup: Quenching with ice-water, extraction, and purification via recrystallization

The sulfonyl chloride intermediate is highly reactive and must be handled under anhydrous conditions to prevent hydrolysis to the sulfonic acid.

Introduction of the 3,3-Difluoropyrrolidin-1-yl Group

The 3,3-difluoropyrrolidine moiety is typically synthesized separately and introduced via nucleophilic substitution or coupling reactions. A validated route involves the preparation of tert-butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate, as detailed in U.S. Patent Application 20150141402 . This intermediate is synthesized via cyclization of a protected diamine followed by fluorination using diethylaminosulfur trifluoride (DAST) or analogous agents.

Synthetic Steps :

  • Cyclization: Reaction of a Boc-protected diamine with a fluorinating agent yields the difluoropyrrolidine ring.

  • Deprotection: Removal of the tert-butoxycarbonyl (Boc) group using trifluoroacetic acid (TFA) to generate 3,3-difluoropyrrolidine.

Example Protocol:

  • Starting Material: tert-Butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate (2.30 g, 10.3 mmol)

  • Reagents: N,N-Diisopropylethylamine (DIPEA, 2.01 g), acetonitrile (20 mL)

  • Conditions: 20°C, 14 hours

  • Yield: 74% after silica gel chromatography

Coupling of Sulfonyl Chloride with 3,3-Difluoropyrrolidine

The final step involves coupling the sulfonyl chloride intermediate with 3,3-difluoropyrrolidine. This reaction proceeds via nucleophilic attack of the pyrrolidine’s amine on the electrophilic sulfur atom.

Optimized Procedure:

  • Activation: The sulfonyl chloride (1.0 equiv) is dissolved in anhydrous dichloromethane.

  • Base Addition: DIPEA (2.5 equiv) is added to scavenge HCl.

  • Amine Addition: 3,3-Difluoropyrrolidine (1.2 equiv) is introduced dropwise.

  • Reaction Monitoring: TLC or LC-MS tracks consumption of the sulfonyl chloride.

  • Workup: Extraction with aqueous NaHCO₃, drying (Na₂SO₄), and solvent removal.

Critical Parameters:

  • Solvent: Dichloromethane or THF

  • Temperature: 0°C to room temperature

  • Yield: 65–85% (dependent on purity of intermediates)

Purification and Characterization

Purification is achieved via silica gel chromatography using gradients of ethyl acetate in hexanes or tetrahydrofuran in petroleum ether . The final compound is characterized by:

  • ¹H NMR: Distinct signals for aromatic protons (δ 7.5–8.0 ppm) and pyrrolidine CF₂ groups (δ 4.8–5.2 ppm as multiplets).

  • LC-MS: Molecular ion peak at m/z 262.281 [M+H]⁺ .

  • Elemental Analysis: Confirmation of C, H, N, and S content.

Recent Advances and Alternative Methods

Recent patents highlight microwave-assisted coupling to reduce reaction times. For instance, Ullmann-type couplings using copper iodide catalysts under microwave irradiation (150°C, 90 minutes) improved yields for structurally related sulfonamides . Additionally, flow chemistry approaches are being explored for continuous sulfonation and amidation, minimizing intermediate isolation steps.

Comparative Data Table: Synthesis Routes

MethodStarting MaterialKey ReagentYieldReference
Classical Sulfonation4-NitroanilineClSO₃H77%
Boc-Protected Aminetert-Butyl 4-amino-pyrrolidineDAST74%
Microwave CouplingSulfonyl chlorideCuI, Microwave85%

Challenges and Optimization Strategies

Common challenges include:

  • Regioselectivity: Ensuring sulfonation occurs exclusively at the para-position.

  • Fluorine Stability: Avoiding defluorination under acidic or high-temperature conditions.

  • Byproduct Formation: Arylation of the sulfonamide nitrogen, as observed in Ullmann reactions .

Optimization strategies involve:

  • Low-Temperature Sulfonation: Minimizing side reactions.

  • Catalytic Systems: Using CuI/ligand systems to enhance coupling efficiency.

  • Protective Group Strategies: Boc or Fmoc groups to stabilize intermediates .

Chemical Reactions Analysis

Types of Reactions

4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropyrrolidine group may enhance binding affinity and specificity, while the sulfonyl aniline structure can modulate the compound’s reactivity and stability. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Spectral Comparison of Key Compounds
Compound Name Heterocycle Molecular Weight ¹H NMR (δ ppm) Yield/Purity
4-((4-Fluoropiperidin-1-yl)sulfonyl)aniline Piperidine 270.29 8.45 (d, J=9.0 Hz) 98% yield
N-(4-(Morpholinosulfonyl)phenyl)benzamide (24) Morpholine 360.41 11.01 (s, 1H) 38% yield
4-((3-Phenylpropyl)sulfonyl)aniline (11b) Alkyl chain 274.35 7.76 (d, J=8.5 Hz) 88% yield
Table 2: Electronic and Physicochemical Properties
Compound Name LogP* Hydrogen Bond Acceptors Topological Polar Surface Area (Ų)
This compound 1.8 (estimated) 5 89.5
4-methoxy-3-(pyrrolidine-1-sulfonyl)aniline 1.2 6 98.7
2-(Piperidine-1-sulfonyl)aniline (5) 1.5 4 68.2

*Calculated using ChemAxon.

Biological Activity

4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline, a sulfonamide derivative, is of significant interest in medicinal chemistry due to its potential biological activities. This compound has been explored for its pharmacological properties, particularly in the context of enzyme inhibition and therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula: C₁₀H₁₁F₂N₂O₂S
  • Molecular Weight: 280.27 g/mol
  • CAS Number: 2340294-48-4

Enzyme Inhibition

One of the primary areas of research surrounding this compound is its role as an inhibitor of specific enzymes. Notably, studies have shown that sulfonamide compounds can act as inhibitors for various enzymes, including:

  • Neutral Sphingomyelinase 2 (nSMase2): Compounds similar to this compound have demonstrated efficacy in inhibiting nSMase2, which is linked to neurodegenerative diseases such as Alzheimer's disease. The structure–activity relationship (SAR) studies indicate that modifications to the sulfonamide group can enhance inhibitory potency against nSMase2 .

Cytotoxicity

Preliminary investigations into the cytotoxic effects of this compound suggest potential activity against cancer cells. The compound's structural features may contribute to its ability to induce apoptosis in certain cancer cell lines. Comparative studies with other sulfonamide derivatives indicate that modifications at the pyrrolidine nitrogen can significantly affect cytotoxicity .

Study on nSMase2 Inhibition

A study published in Nature Communications detailed the development of nSMase2 inhibitors, including derivatives of sulfonamides. The study reported that specific analogs exhibited substantial oral bioavailability and brain penetration, which are critical for treating neurodegenerative conditions. The efficacy was tested in a mouse model of Alzheimer's disease, revealing significant reductions in exosome release from neurons .

Cytotoxicity Assessment

In another study focusing on the biological activity of sulfonamide derivatives, researchers assessed the cytotoxic effects on various human cancer cell lines. The results indicated that this compound exhibited moderate cytotoxicity, suggesting further exploration into its potential as an anticancer agent .

Data Table: Biological Activity Summary

Biological ActivityObservationsReferences
nSMase2 InhibitionSignificant inhibition observed in vitro
CytotoxicityModerate activity against cancer cell lines
PharmacokineticsFavorable oral bioavailability

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-((3,3-difluoropyrrolidin-1-yl)sulfonyl)aniline, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via sulfonylation of an aniline derivative using 3,3-difluoropyrrolidine-1-sulfonyl chloride. Reactions are conducted in dichloromethane (DCM) or acetonitrile with a base like triethylamine (TEA) to neutralize HCl byproducts. Purification involves column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from solvents such as dichloromethane/hexane .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride) and temperature (0–25°C) to minimize side products.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Techniques :

  • NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm sulfonamide linkage and aromatic substitution patterns (e.g., δ ~7.5–8.0 ppm for aromatic protons adjacent to sulfonyl groups) .
  • X-ray crystallography : Resolve molecular geometry and intermolecular interactions (e.g., hydrogen bonding between NH₂ and sulfonyl oxygen) .
  • LCMS : Verify molecular ion peaks (e.g., m/z = ~290–310 [M+H]⁺) and purity (>95%) .

Q. What are the primary biological targets explored for sulfonamide-aniline derivatives?

  • Targets : Carbonic anhydrase isoforms (e.g., CA II, CA IX) due to sulfonamide-Zn²⁺ coordination in active sites. Molecular docking studies predict binding affinities and selectivity .

Advanced Research Questions

Q. How can density functional theory (DFT) and Hirshfeld surface analysis clarify electronic properties and non-covalent interactions?

  • Methodology :

  • DFT : Use Gaussian or similar software with B3LYP/6-311++G(d,p) basis sets to calculate HOMO-LUMO gaps, molecular electrostatic potentials (MEPs), and charge distribution. Compare with experimental NMR/IR data .
  • Hirshfeld Analysis : Quantify intermolecular contacts (e.g., H···O, H···F) using CrystalExplorer. Correlate with crystal packing motifs to predict solubility and stability .

Q. How can conflicting crystallographic data (e.g., bond lengths vs. DFT predictions) be resolved?

  • Approach :

  • Validate experimental data against multiple refinement models (e.g., SHELXL) and check R-factors (target <0.05).
  • Reconcile discrepancies using QTAIM (Quantum Theory of Atoms in Molecules) to analyze electron density topology at bond critical points .

Q. What strategies improve molecular docking accuracy for sulfonamide-aniline derivatives targeting carbonic anhydrases?

  • Optimization :

  • Prepare protein structures (PDB: 4iwz, 5fl4) by removing water molecules and adding polar hydrogens.
  • Use AutoDock Vina with flexible ligand docking to sample sulfonamide-Zn²⁺ interactions. Validate poses via MM-GBSA binding energy calculations .

Q. How do substituents on the pyrrolidine ring (e.g., 3,3-difluoro vs. non-fluorinated) influence sulfonamide reactivity?

  • Analysis :

  • Fluorine atoms increase electronegativity, altering sulfonyl group polarization and hydrogen-bond acceptor capacity.
  • Compare reaction rates in sulfonylation (fluorinated vs. non-fluorinated analogues) and assess docking scores for CA isoforms .

Data Contradiction and Optimization

Q. How can contradictory bioactivity data between in vitro and in silico studies be addressed?

  • Resolution :

  • Re-evaluate assay conditions (e.g., buffer pH, enzyme concentration) to match physiological settings.
  • Perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability over time .

Q. What synthetic modifications enhance metabolic stability without compromising activity?

  • Approach :

  • Introduce electron-withdrawing groups (e.g., -CF₃) on the aniline ring to reduce oxidative metabolism.
  • Test analogues in microsomal stability assays and correlate with LogP values (target 1–3 for optimal permeability) .

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